molecular formula C11H17N5O B13511811 (R)-4-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide

(R)-4-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide

Cat. No.: B13511811
M. Wt: 235.29 g/mol
InChI Key: FHWQOFMMSAFMHC-MRVPVSSYSA-N
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Description

®-4-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with an aminopyrrolidine moiety, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

The synthesis of ®-4-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrimidine core followed by the introduction of the aminopyrrolidine group. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimizing these reactions for scale-up, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The aminopyrrolidine group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-4-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-4-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. For example:

    ®-4-(3-Aminopyrrolidin-1-yl)-acetic acid: A related compound with a different functional group.

    ®-4-(3-Aminopyrrolidin-1-yl)-cyclobutylmethanone: Another derivative with a cyclobutyl group. The uniqueness of ®-4-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide

InChI

InChI=1S/C11H17N5O/c1-6-7(2)14-10(9(13)17)15-11(6)16-4-3-8(12)5-16/h8H,3-5,12H2,1-2H3,(H2,13,17)/t8-/m1/s1

InChI Key

FHWQOFMMSAFMHC-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(N=C(N=C1N2CC[C@H](C2)N)C(=O)N)C

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(C2)N)C(=O)N)C

Origin of Product

United States

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